A Technical Guide to 3-Bromo-1-indanone (CAS: 40774-41-2): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-Bromo-1-indanone (CAS: 40774-41-2): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-indanone is a versatile bicyclic aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring an indanone scaffold with an electrophilic bromine atom and a reactive ketone group, makes it a valuable building block for a wide range of biologically active molecules. The indanone core is recognized as a "privileged structure" in medicinal chemistry, found in numerous compounds with therapeutic applications, including anticancer, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for synthesis and characterization, and the biological significance of 3-Bromo-1-indanone and its derivatives, with a focus on its role in modulating key signaling pathways.
Physicochemical Properties
3-Bromo-1-indanone is a solid at room temperature, typically appearing as a cream or pale yellow crystalline substance. It should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.
| Property | Value | Citation(s) |
| CAS Number | 40774-41-2 | |
| Molecular Formula | C₉H₇BrO | |
| Molecular Weight | 211.06 g/mol | |
| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | |
| Physical Form | Solid | |
| Melting Point | 54.5-55 °C | |
| Boiling Point | 271.3°C at 760 mmHg | |
| Density | 1.631 g/cm³ | |
| Solubility | Low water solubility implied | |
| Storage Conditions | 2-8°C, Inert atmosphere |
Experimental Protocols
Synthesis of 3-Bromo-1-indanone
The most common method for synthesizing 3-Bromo-1-indanone is through the electrophilic α-bromination of 1-indanone.
Protocol: Electrophilic Bromination of 1-Indanone
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Dissolution: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).
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Bromination: Slowly add a solution of a brominating agent, such as molecular bromine (Br₂, 1 equivalent) or N-bromosuccinimide (NBS, 1 equivalent), to the stirred solution. The reaction should be shielded from light to prevent radical side reactions.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
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Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure 3-Bromo-1-indanone.
Caption: General Experimental Workflow for 3-Bromo-1-indanone.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 3-Bromo-1-indanone.
Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 3-Bromo-1-indanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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¹H NMR Analysis:
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Spectrometer: 400 MHz or higher.
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Parameters: Acquire 8-16 scans with a relaxation delay of 1-5 seconds.
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Expected Peaks:
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Aromatic Protons (4H): Complex multiplet pattern in the range of δ 7.30-7.80 ppm.
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Benzylic Methine Proton (1H, -CHBr): A doublet of doublets (dd) around δ 4.5-5.0 ppm, deshielded by the adjacent bromine and carbonyl group.
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Methylene Protons (2H, -CH₂-): Two separate signals, each appearing as a doublet of doublets (dd), in the range of δ 3.0-3.8 ppm due to diastereotopicity.
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¹³C NMR Analysis:
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Spectrometer: 100 MHz or higher.
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Parameters: Acquire with proton decoupling. A higher number of scans (e.g., 1024 or more) is required.
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Expected Peaks:
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Carbonyl Carbon (C=O): δ ~200 ppm.
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Aromatic Carbons: Multiple signals between δ 120-140 ppm.
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Benzylic Methine Carbon (-CHBr): δ ~50-60 ppm.
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Methylene Carbon (-CH₂-): δ ~35-45 ppm.
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Protocol: Infrared (IR) Spectroscopy
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Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Expected Characteristic Peaks:
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Aromatic C-H Stretch: ~3050-3100 cm⁻¹.
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Aliphatic C-H Stretch: ~2850-3000 cm⁻¹.
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Carbonyl (C=O) Stretch: Strong absorption band around 1700–1715 cm⁻¹.
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Aromatic C=C Bending: 1600 and 1450 cm⁻¹.
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C-Br Stretch: 500-600 cm⁻¹.
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Chemical Reactivity and Synthetic Utility
3-Bromo-1-indanone is a versatile synthetic intermediate due to its two reactive sites.
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Nucleophilic Substitution: The bromine atom at the 3-position is susceptible to substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to creating diverse libraries of indanone derivatives for structure-activity relationship (SAR) studies.
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Carbonyl Group Reactions: The ketone can undergo reduction to form the corresponding 3-bromo-1-indanol, or it can react with organometallic reagents. It also serves as a handle for aldol condensations to build more complex molecular scaffolds.
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Applications: It is a key intermediate in the synthesis of pharmaceuticals, particularly CNS agents, antidepressants, and antivirals. Its derivatives are also used in the preparation of agrochemicals.
Biological Activity and Drug Development Applications
The indanone scaffold is a cornerstone in medicinal chemistry. Derivatives of 3-Bromo-1-indanone have shown significant potential in various therapeutic areas.
Inhibition of DUSP6 and Modulation of FGF Signaling
A prominent derivative of 3-Bromo-1-indanone, (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) , has been identified as a potent and specific allosteric inhibitor of Dual-specificity phosphatase 6 (DUSP6).
DUSP6 is a critical negative feedback regulator of the Fibroblast Growth Factor (FGF) signaling pathway. It selectively dephosphorylates and inactivates Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The FGF pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting DUSP6, BCI prevents the deactivation of ERK1/2, leading to sustained FGF signaling. This mechanism has potential applications in regenerative medicine, wound healing, and expanding cardiac cell lineages.
Caption: DUSP6 Negative Feedback Loop in FGF Signaling.
Potential as an Anticancer and Anti-inflammatory Agent
The broader indanone class has been investigated for multiple therapeutic effects. While specific quantitative data for 3-Bromo-1-indanone is limited, its derivatives and related structures show significant biological activity, highlighting the potential of this scaffold in drug development.
| Compound Class / Derivative | Target / Assay | Activity / IC₅₀ Value | Therapeutic Area | Citation(s) |
| Thiazolyl Indanone Derivatives | Anti-inflammatory Assay | IC₅₀ = 5.1 - 78.8 µM | Anti-inflammatory | |
| Thiazolyl Indanone Derivatives | Antiplatelet Aggregation (vs. Aspirin) | IC₅₀ = 38.3 - 255.7 µM | Cardiovascular | |
| Spiroisoxazoline Indanone Deriv. | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.03 µM | Anti-inflammatory | |
| Spiroisoxazoline Indanone Deriv. | MCF-7 Breast Cancer Cell Line | IC₅₀ = 0.03 µM | Anticancer | |
| General Indanone Derivatives | Acetylcholinesterase (AChE) Inhibition | Potent Activity Reported | Neurodegenerative |
This table presents data for various indanone derivatives to illustrate the therapeutic potential of the core scaffold.
Safety and Handling
3-Bromo-1-indanone is a hazardous substance and must be handled with appropriate safety precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Incompatible Materials: Avoid contact with strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
3-Bromo-1-indanone (CAS 40774-41-2) is a synthetically valuable compound with significant relevance to the fields of medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries. The demonstrated biological activity of its derivatives, particularly as modulators of the critical FGF signaling pathway via DUSP6 inhibition, underscores its importance as a lead scaffold for developing novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the full potential of this multifaceted molecule.
